![molecular formula C5H12N2O3 B12533624 3-[(2-Hydroxyethyl)amino]-L-alanine CAS No. 771457-02-4](/img/structure/B12533624.png)
3-[(2-Hydroxyethyl)amino]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)amino]-L-alanine is an amino acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyethyl group attached to the amino group of L-alanine, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine typically involves the reaction of L-alanine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of L-alanine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyethyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 3-[(2-Oxoethyl)amino]-L-alanine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)amino]-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)amino]-L-alanine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical reactions, modulating metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-propionic acid
- 3-[(2-Hydroxyethyl)amino]-butyric acid
- 3-[(2-Hydroxyethyl)amino]-valeric acid
Uniqueness
3-[(2-Hydroxyethyl)amino]-L-alanine is unique due to its specific structural features, such as the presence of both an amino and a hydroxyethyl group attached to the L-alanine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
771457-02-4 |
|---|---|
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(9)10)3-7-1-2-8/h4,7-8H,1-3,6H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
FZZHISOCCCKIHY-BYPYZUCNSA-N |
SMILES isomérique |
C(CO)NC[C@@H](C(=O)O)N |
SMILES canonique |
C(CO)NCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


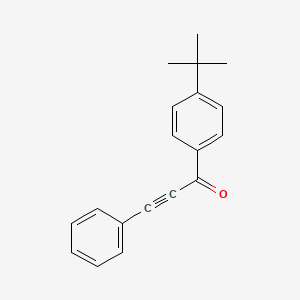
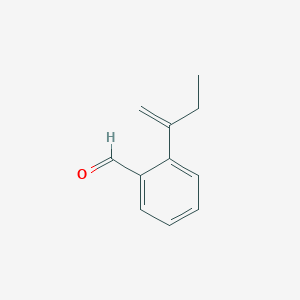
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
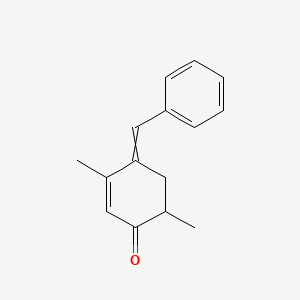
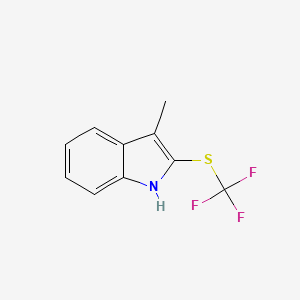
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
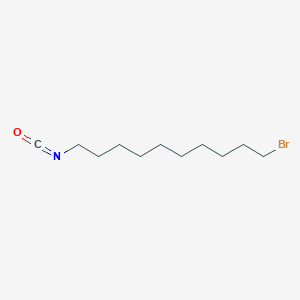

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
